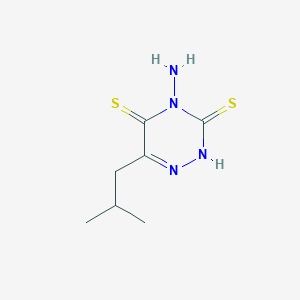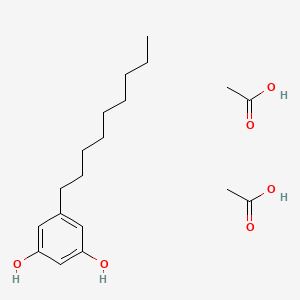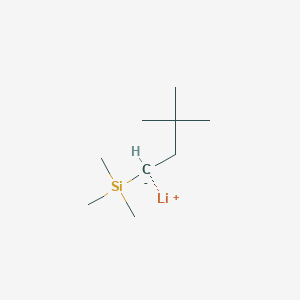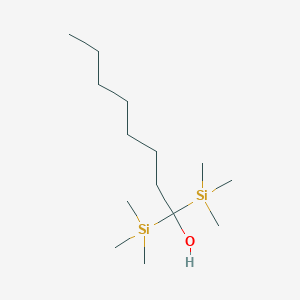![molecular formula C12H13ClO B14588808 3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal CAS No. 61519-34-4](/img/structure/B14588808.png)
3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal is an organic compound with a complex structure that includes a chloro group, a phenyl ring, and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal typically involves the reaction of 4-(propan-2-yl)benzaldehyde with chloroacetaldehyde under acidic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: 3-Chloro-3-[4-(propan-2-yl)phenyl]propanoic acid.
Reduction: 3-Chloro-3-[4-(propan-2-yl)phenyl]propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2-phenylpropanoic acid
- 3-Chloro-1-phenylpropane
- 4-Chloro-3-phenylbut-2-enal
Uniqueness
3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a chloro group and an aldehyde group allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
61519-34-4 |
|---|---|
Molekularformel |
C12H13ClO |
Molekulargewicht |
208.68 g/mol |
IUPAC-Name |
3-chloro-3-(4-propan-2-ylphenyl)prop-2-enal |
InChI |
InChI=1S/C12H13ClO/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-14/h3-9H,1-2H3 |
InChI-Schlüssel |
ZSHAVKKXQJHRQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=CC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)

![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)
![Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]-](/img/structure/B14588766.png)


![Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14588784.png)


![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
![{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene](/img/structure/B14588824.png)
